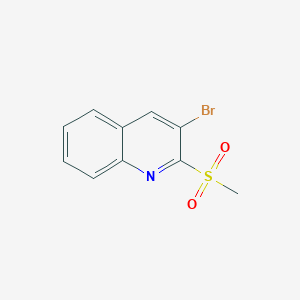

3-Bromo-2-(methanesulfonyl)quinoline

Description

3-Bromo-2-(methanesulfonyl)quinoline is a brominated quinoline derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 2-position and a bromine atom at the 3-position. Similar compounds, such as 3-Bromo-2-(methylsulfanyl)quinoline (3a), are synthesized via alkylation of quinoline-2-thiones with iodomethane . Oxidation of such sulfanyl derivatives could yield the corresponding sulfonyl compound. The methanesulfonyl group enhances electrophilicity at adjacent positions, making the compound a valuable intermediate in pharmaceutical and materials chemistry .

Properties

CAS No. |

64495-37-0 |

|---|---|

Molecular Formula |

C10H8BrNO2S |

Molecular Weight |

286.15 g/mol |

IUPAC Name |

3-bromo-2-methylsulfonylquinoline |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |

InChI Key |

YPZKPNQOKVLZSW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2C=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting quinoline can then be brominated using bromine in nitrobenzene to obtain 3-bromoquinoline . The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 3-Bromo-2-(methanesulfonyl)quinoline may involve large-scale bromination and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(methanesulfonyl)quinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine in nitrobenzene.

Sulfonation: Methanesulfonyl chloride in the presence of a base.

Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3-Bromo-2-(methanesulfonyl)quinoline has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

Biological Studies: Investigated for its biological activities, such as enzyme inhibition and receptor binding.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methanesulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and methanesulfonyl groups can enhance its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Bromo-2-(methanesulfonyl)quinoline, highlighting substituent effects on physical properties, reactivity, and applications:

Key Comparative Insights :

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The methanesulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than -SMe or -OMe, increasing electrophilicity at C2 and C3. This enhances susceptibility to nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions compared to -OMe or -Me analogs .

- Halogenation : Bromine at C3 directs further functionalization to C4 or C6 positions, as seen in 3f, which incorporates a chlorine at C6 for enhanced bioactivity .

Physical Properties :

- Melting Points : Sulfonyl derivatives generally exhibit higher melting points than sulfanyl analogs due to stronger intermolecular dipole interactions. For example, 3a (methylsulfanyl) melts at 49–50°C, while a sulfonyl analog would likely melt above 100°C .

- Solubility : Methanesulfonyl groups improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to hydrophobic -Me or -SMe substituents .

Biological and Synthetic Applications: Pharmaceutical Intermediates: this compound’s EWG-rich structure makes it a candidate for kinase inhibitors or antimicrobial agents, similar to 3-benzyl-6-bromo-2-methoxyquinoline, which is used in antimalarial drug synthesis . Cross-Coupling Reactions: Brominated quinolines like 6-bromo-2-isopropoxy-4-methylquinoline undergo Suzuki-Miyaura couplings to generate biaryl structures, a reactivity expected to extend to the target compound .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.